Butyl diphenyl phosphate
Overview
Description
Synthesis Analysis
The synthesis of BDPP involves chemical reactions starting from basic phosphorus compounds and incorporating butyl and phenyl groups. An example related to BDPP's synthesis is the study of organotin clusters and polymers derived from bulky monoaryl phosphates, showcasing the diversity in chemical structures and synthesis pathways that can lead to phosphorus-containing compounds with significant industrial relevance (Murugavel, Shanmugan, & Kuppuswamy, 2008).
Molecular Structure Analysis
The molecular structure of BDPP, characterized by the presence of butyl and diphenyl phosphate groups, influences its physical and chemical properties. The arrangement of these groups affects its solubility, thermal stability, and flame-retardant efficiency. For instance, the study of metal-organic hybrid architectures using bridging diphenyl phosphate highlights the importance of molecular structure in determining the properties and applications of phosphorus-containing compounds (Dey, Bhattacharya, Colacio, & Ghoshal, 2013).
Chemical Reactions and Properties
BDPP undergoes various chemical reactions that influence its application as a flame retardant. Its ability to decompose and interact with polymers under high temperatures contributes to its effectiveness. For example, the mechanism of flame retardancy of aryl phosphates like BDPP in polycarbonate blends has been investigated, revealing the intricate balance between chemical reactions in the gas phase and the condensed phase that enhance flame retardancy (Perret, Pawlowski, & Schartel, 2009).
Physical Properties Analysis
The physical properties of BDPP, such as its melting point, boiling point, and solubility in various solvents, are crucial for its processing and application. These properties are determined by its molecular structure and influence how BDPP can be incorporated into materials to impart flame retardancy.
Chemical Properties Analysis
BDPP's chemical properties, including its reactivity, stability, and degradation behavior, are central to understanding its performance as a flame retardant. The biodegradation of tert-butylphenyl diphenyl phosphate, a compound related to BDPP, has been studied, offering insights into the environmental fate and potential degradation pathways of phosphate ester flame retardants (Heitkamp, Freeman, & Cerniglia, 1986).
Scientific Research Applications
Metabolism and Biological Fate
A study by Phillips et al. (2020) explored the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters (including 4-tert-butylphenyl diphenyl phosphate, a compound structurally similar to butyl diphenyl phosphate) using human liver subcellular fractions. This research provides valuable insights into the biological fate of such compounds in human tissues, which is crucial for identifying appropriate biomarkers of exposure, especially for epidemiological studies (Phillips et al., 2020).
Environmental Exposure and Impact
Research by Fromme et al. (2014) investigated organophosphate flame retardants and plasticizers in German daycare centers. This study measured concentrations of related compounds in indoor air and dust, as well as human biomonitoring in children. It highlighted the widespread environmental presence and potential human exposure to these chemicals, including butyl diphenyl phosphate-related compounds (Fromme et al., 2014).
Exposure Pathways and Human Health
Another study by Phillips et al. (2018) focused on children's residential exposure to organophosphate ester flame retardants and plasticizers, examining pathways of exposure. This study found frequent detection of metabolites of such compounds in human urine samples, indicating widespread exposure and the importance of understanding exposure pathways for health risk assessments (Phillips et al., 2018).
Mechanisms of Flame Retardancy
Pawlowski and Schartel (2007) explored the flame retardancy mechanisms of aryl phosphates, including triphenyl phosphate, in polycarbonate/acrylonitrile–butadiene–styrene blends. This research is relevant to butyl diphenyl phosphate as it shares similar chemical characteristics and applications. The study contributes to understanding the effectiveness and mechanisms of such compounds as flame retardants (Pawlowski & Schartel, 2007).
Biomonitoring and Human Exposure Assessment
Research by Kosarac et al. (2016) developed a method to measure urinary metabolites of organophosphate flame retardants, which can be applied to assess human exposure to butyl diphenyl phosphate. This method is crucial for understanding the extent of human exposure to these chemicals in the population (Kosarac et al., 2016).
Safety And Hazards
BDP should be handled with care to avoid contact with eyes, skin, or clothing, and to prevent ingestion and inhalation7. It can react with oxidizing materials and hydrolyzes under acidic or basic conditions4. It emits toxic fumes when heated to decomposition4.
Future Directions
The future directions for BDP are not explicitly mentioned in the retrieved sources. However, there is a growing interest in understanding the environmental and health impacts of aryl phosphate esters, including BDP8. This includes studying their degradation products and potential biological effects5.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
butyl diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-2-3-14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUFQMCUZYQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062623 | |
Record name | Butyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphoric acid, butyl diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butyl diphenyl phosphate | |
CAS RN |
2752-95-6 | |
Record name | Butyl diphenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2752-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl diphenyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, butyl diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl diphenyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL DIPHENYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A229SJ4C8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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